

Physical and chemical properties of Psychosine-d5.

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Compound of Interest

Compound Name: Psychosine-d5

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Psychosine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Psychosine-d5**, a deuterated analog of psychosine. This document is intended to serve as a core resource for researchers utilizing **Psychosine-d5** in experimental settings, particularly in the context of Krabbe disease research and the development of related therapeutic interventions.

Core Physical and Chemical Properties

Psychosine-d5 is a deuterated form of galactosylsphingosine, a cytotoxic lipid that accumulates in individuals with Krabbe disease due to a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous psychosine.^[1]

Property	Value	Reference
Chemical Name	Galactosyl(β) Sphingosine-d5	[2]
Synonyms	Galactosylsphingosine-d5	[2]
Molecular Formula	C ₂₄ H ₄₂ D ₅ NO ₇	Avanti Polar Lipids
Molecular Weight	466.66 g/mol	[2]
CAS Number	2260670-12-8	[2]
Appearance	Crystalline solid	[3]
Purity	≥95%	[3]
Storage Conditions	-20°C in powder form for up to 3 years	[2]
Shipping Conditions	Blue Ice	[2]

Experimental Protocols

Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS with Psychosine-d5 Internal Standard

This protocol is adapted from established methods for the newborn screening of Krabbe disease.[4][5]

2.1.1. Materials

- Psychosine
- **Psychosine-d5** (internal standard)
- Methanol
- Acetonitrile
- Formic acid

- Ammonium hydroxide
- Water (LC-MS grade)
- Dried blood spot punches (3-mm)
- 96-well plates
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system

2.1.2. Preparation of Standard and Internal Standard Solutions

- Prepare a stock solution of Psychosine in methanol.
- Prepare a stock solution of **Psychosine-d5** in methanol.
- Perform serial dilutions of the Psychosine stock solution with methanol to create calibration standards at desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, and 200 nM).[\[4\]](#)
- Prepare a working internal standard solution of **Psychosine-d5** in methanol (e.g., 6.25 nM).
[\[4\]](#)

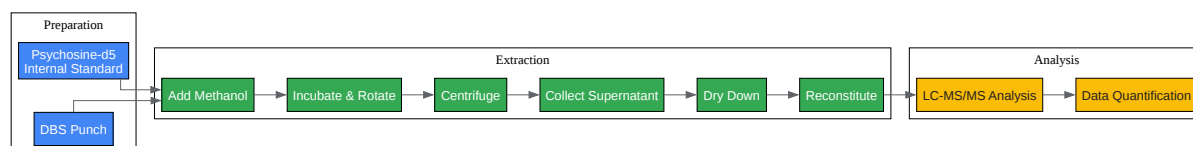
2.1.3. Sample Preparation and Extraction

- Place one 3-mm DBS punch into each well of a 96-well plate.
- To each well, add the **Psychosine-d5** internal standard solution.
- Add methanol to each well to extract psychosine and **Psychosine-d5** from the DBS.
- Seal the plate and rotate at ambient temperature for 30 minutes.[\[4\]](#)
- Centrifuge the plate to pellet the DBS paper.[\[4\]](#)
- Transfer the supernatant to a new 96-well plate.

- Evaporate the solvent to dryness under a stream of nitrogen.[4]
- Reconstitute the dried extract in a solution of 50:50 methanol:acetonitrile.[4]

2.1.4. LC-MS/MS Analysis

- Inject the reconstituted sample into the LC-MS/MS system.
- Chromatographic separation is typically achieved using a HILIC column.[4]
- The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]
- Monitor the following MRM transitions:
 - Psychosine: quantifier m/z 462.3 \rightarrow m/z 282.4; qualifier m/z 462.3 \rightarrow m/z 264.4[6]
 - **Psychosine-d5**: quantifier m/z 467.3 \rightarrow m/z 287.4; qualifier m/z 467.3 \rightarrow m/z 269.4[6]
- Quantify the amount of psychosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for Psychosine Quantification in DBS.

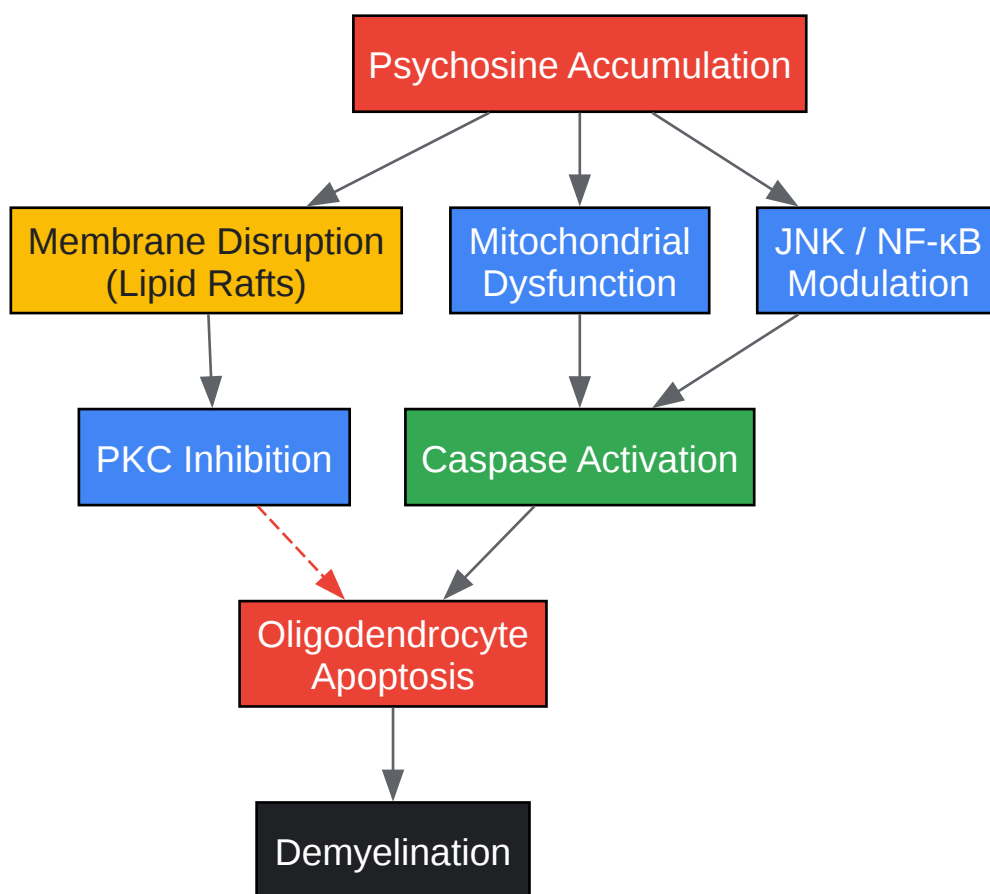
Signaling Pathways and Biological Effects of Psychosine

Psychosine accumulation is the primary pathogenic driver in Krabbe disease, leading to widespread demyelination and neurodegeneration. Its cytotoxicity is mediated through multiple signaling pathways. **Psychosine-d5** is a critical tool for accurately measuring psychosine levels and studying these pathological processes.

Psychosine has been shown to induce apoptosis and cell death in various cell types, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.^[7] This toxicity is linked to its ability to disrupt cellular membranes and modulate key signaling cascades.

Key signaling pathways affected by psychosine include:

- **Protein Kinase C (PKC) Inhibition:** Psychosine is a known inhibitor of PKC, a crucial enzyme in various cellular functions.^[8] By accumulating in lipid rafts, psychosine can alter the membrane environment and inhibit the translocation and activation of PKC.^[7]
- **Induction of Apoptosis:** Psychosine triggers apoptotic cell death through caspase-dependent pathways.^[9]
- **Mitochondrial Dysfunction:** It can lead to mitochondrial dysfunction, further contributing to cellular stress and apoptosis.^[9]
- **Modulation of Stress-Activated Kinases:** Psychosine can modulate the activity of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) and the transcription factor NF-κB.^[9]



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Caption: Psychosine-Induced Cellular Signaling Pathways.

Conclusion

Psychosine-d5 is an indispensable tool for researchers investigating the pathophysiology of Krabbe disease and for the development and monitoring of therapeutic strategies. Its use as an internal standard allows for the precise and accurate quantification of psychosine in various biological matrices. A thorough understanding of its properties and the experimental protocols for its use is essential for obtaining reliable and reproducible data. The signaling pathways disrupted by psychosine highlight potential targets for therapeutic intervention, and the continued use of **Psychosine-d5** in research will be crucial for advancing our understanding and treatment of this devastating neurodegenerative disorder.

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